molecular formula C10H15N3O3 B2381114 3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1340127-41-4

3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2381114
CAS No.: 1340127-41-4
M. Wt: 225.248
InChI Key: YGMQAGVGGWDGIX-UHFFFAOYSA-N
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Description

3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a dimethylcarbamoyl group and a methylpropanoic acid moiety, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

3-[3-(dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7(10(15)16)6-13-5-4-8(11-13)9(14)12(2)3/h4-5,7H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMQAGVGGWDGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or their equivalents to form pyrazole intermediates, which are then further functionalized . The reaction conditions often involve mild temperatures and the use of catalysts to enhance yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high purity and yield, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a dimethylcarbamoyl group and a methylpropanoic acid moiety makes it a valuable compound for diverse applications in research and industry .

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